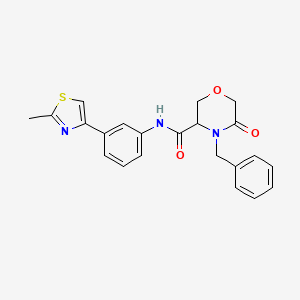
4-苄基-N-(3-(2-甲基噻唑-4-基)苯基)-5-氧代吗啉-3-羧酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Typically, the description of a compound includes its IUPAC name, common name (if any), and its role or use in the scientific or industrial context.
Synthesis Analysis
This involves detailing the process used to synthesize the compound, including the starting materials, reagents, and conditions. The yield and purity of the product are also usually discussed.Molecular Structure Analysis
This involves analyzing the molecular structure of the compound, including its atomic arrangement and bonding. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and any notable reactions it participates in.Physical And Chemical Properties Analysis
This involves studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and reactivity.科学研究应用
合成和化学性质
- 分子内环化:一项研究重点关注 2-苯基-4,5-取代恶唑的合成,重点是涉及高度官能化烯酰胺的分子内铜催化环化的过程。这种方法与创建化合物有关,例如 4-苄基-N-(3-(2-甲基噻唑-4-基)苯基)-5-氧代吗啉-3-羧酰胺 (Kumar、Saraiah、Misra 和 Ila,2012)。
- 催化应用:另一项研究探索了使用 Cp*RhIII/IrIII-1,2,3-三唑基有机硫族化物配体配合物进行催化剂活化,这与合成复杂分子(包括具有噻唑基和吗啉基团的分子)有关 (Saleem、Rao、Kumar、Mukherjee 和 Singh,2014)。
药理潜力
- 抗精神病药物:对相关化合物的潜在抗精神病作用有大量研究。研究探索了具有类似于 4-苄基-N-(3-(2-甲基噻唑-4-基)苯基)-5-氧代吗啉-3-羧酰胺的结构的取代苯甲酰胺,评估了它们作为抗精神病药物的功效 (Norman、Rigdon、Hall 和 Navas,1996)。
- 抗氧化和抗过敏潜力:已合成具有噻唑基成分的化合物并测试了它们的抗过敏和抗氧化活性,表明在这些领域具有潜在应用 (Amer、Hassan、Moawad 和 Shaker,2011)。
结构和机理研究
- 光谱和结构分析:已经对具有噻唑基和苯甲酰胺成分的化合物进行了详细的光谱研究和结构分析,这对于了解此类化合物的化学行为和相互作用机制至关重要 (Rizk、Emara 和 Mahmoud,2021)。
安全和危害
This involves studying the safety and hazards associated with the compound. This can include its toxicity, flammability, and any precautions that need to be taken when handling it.
未来方向
This involves discussing potential future research directions or applications for the compound. This can be based on its properties, its mechanism of action, or any other notable characteristics.
属性
IUPAC Name |
4-benzyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]-5-oxomorpholine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3S/c1-15-23-19(14-29-15)17-8-5-9-18(10-17)24-22(27)20-12-28-13-21(26)25(20)11-16-6-3-2-4-7-16/h2-10,14,20H,11-13H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSDMJWLMIAMSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC(=CC=C2)NC(=O)C3COCC(=O)N3CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(3-(2-methylthiazol-4-yl)phenyl)-5-oxomorpholine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

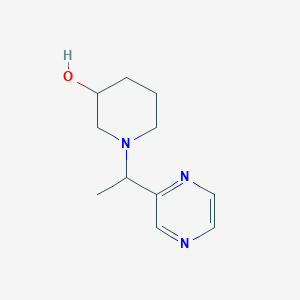
![N-(4-butylphenyl)-2-[[3-(4-fluorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2759912.png)
![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2759915.png)
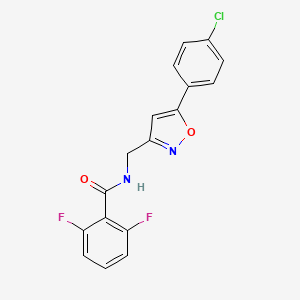
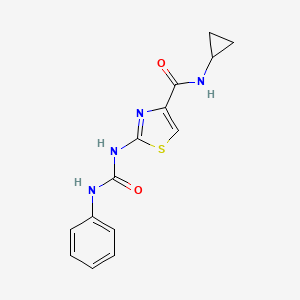
![4-[3-(4-Methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B2759919.png)
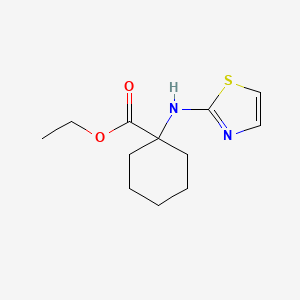
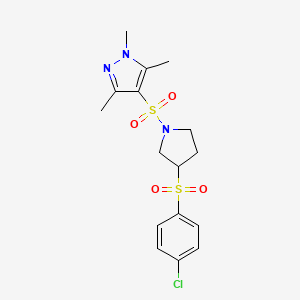
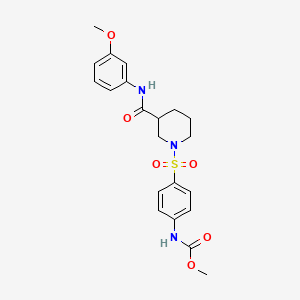
![1-[(Adamantan-1-yl)methoxy]-3-(4-phenylpiperazin-1-yl)propan-2-ol dihydrochloride](/img/structure/B2759928.png)
![N-(2-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)-2-(1H-benzo[d]imidazol-1-yl)acetamide](/img/structure/B2759929.png)
![5-(5-methylfuran-2-yl)-2-((2-oxo-2-phenylethyl)thio)-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2759931.png)
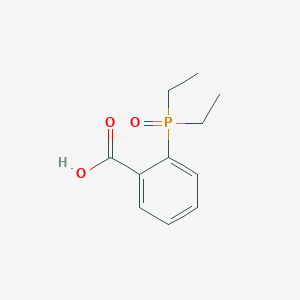
![N-[(2,4-dichlorophenyl)methyl]-2-[2,4-dioxo-1-({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)-1,2,3,4-tetrahydroquinazolin-3-yl]acetamide](/img/structure/B2759934.png)